molecular formula C19H19N3O2 B2528868 (Z)-4-(tert-butyl)-N'-(2-oxoindolin-3-ylidene)benzohydrazide CAS No. 324777-26-6

(Z)-4-(tert-butyl)-N'-(2-oxoindolin-3-ylidene)benzohydrazide

Cat. No.: B2528868
CAS No.: 324777-26-6
M. Wt: 321.38
InChI Key: DJBXYVHZAZGMNV-UHFFFAOYSA-N
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Description

(Z)-4-(tert-butyl)-N'-(2-oxoindolin-3-ylidene)benzohydrazide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazides have been synthesized and evaluated for their potential as anticancer agents. These derivatives have demonstrated cytotoxic properties against various cancer cell lines, including murine leukemia, human leukemia, human T-cell leukemia, and human cervix carcinoma cells. One derivative, in particular, showed potent inhibitory effects across all evaluated tumor cell lines, suggesting that these compounds may induce apoptosis at submicromolar ranges. This indicates their potential application in developing new anticancer therapies (Katiyar et al., 2015).

DNA Interaction and Biological Activities

Further research on Schiff base compounds, including N'-substituted benzohydrazide derivatives, has shown remarkable biological activities. These activities span antibacterial, antifungal, antioxidant, and cytotoxic effects, as well as enzymatic activities and interactions with salmon sperm DNA (SS-DNA). The interaction studies reveal the binding propensity of these compounds towards SS-DNA via an intercalation mode of interaction, suggesting potential applications in biotechnology and pharmaceutical research aimed at DNA-targeted therapies (Sirajuddin et al., 2013).

Antimicrobial and Antioxidant Properties

Investigations into the bioactive properties of Schiff base compounds related to 4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide have unveiled significant antimicrobial and antioxidant capabilities. These findings hint at the potential of such compounds in the development of new antimicrobial agents that could be used to combat resistant strains of bacteria and fungi. Additionally, their antioxidant properties suggest a role in protecting cells from oxidative stress, which is linked to various chronic diseases (Sirajuddin et al., 2013).

Cardioprotective Activity

A specific derivative, N,N'-bis[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]carbonohydrazide, has been studied for its cardioprotective effect against doxorubicin-induced cardiotoxicity in rats. The compound demonstrated a significant dose-dependent decrease in elevated cardiotoxic biomarkers and an increase in antioxidant enzymes in heart tissue homogenates. These findings suggest its potential application in the prevention or treatment of drug-induced cardiotoxicity (Tabassum et al., 2014).

Mechanism of Action

    Target of Action

    The primary target of this compound is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.

    Biochemical Pathways

    The compound affects the fatty acid biosynthesis pathway by inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . The downstream effects of this inhibition could include a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules.

    Pharmacokinetics

    Based on its chemical structure, it is likely to have good bioavailability .

    Result of Action

    The inhibition of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ by the compound could lead to a decrease in the production of fatty acids . This could potentially disrupt the integrity of cell membranes and the production of signaling molecules, leading to various cellular effects.

Properties

IUPAC Name

4-tert-butyl-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-19(2,3)13-10-8-12(9-11-13)17(23)22-21-16-14-6-4-5-7-15(14)20-18(16)24/h4-11,20,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUWKOXMVXYVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.